3-Benzyl-1-(1-methoxyethyl)pyrrolidin-2-one
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Overview
Description
3-Benzyl-1-(1-methoxyethyl)pyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with a benzyl group and a methoxyethyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(1-methoxyethyl)pyrrolidin-2-one typically involves the reaction of a pyrrolidinone derivative with benzyl halides and methoxyethyl halides under basic conditions. Common reagents include sodium hydride or potassium carbonate as bases, and the reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(1-methoxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-1-(1-methoxyethyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-(1-methoxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-1,2-dimethylindole
- 1-Benzyl-3-methylpyrrolidin-2-one
- 3-Benzyl-1,2,4-oxadiazol-5-yl ethanamine
Uniqueness
3-Benzyl-1-(1-methoxyethyl)pyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2204958-62-1 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-benzyl-1-(1-methoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO2/c1-11(17-2)15-9-8-13(14(15)16)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
AZMYJICYHZKRTC-UHFFFAOYSA-N |
SMILES |
CC(N1CCC(C1=O)CC2=CC=CC=C2)OC |
Canonical SMILES |
CC(N1CCC(C1=O)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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